1-((E)-4-bromobut-1-enyl)-4-fluorobenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10BrF |
|---|---|
Molecular Weight |
229.09 g/mol |
IUPAC Name |
1-[(E)-4-bromobut-1-enyl]-4-fluorobenzene |
InChI |
InChI=1S/C10H10BrF/c11-8-2-1-3-9-4-6-10(12)7-5-9/h1,3-7H,2,8H2/b3-1+ |
InChI Key |
JPLHLZUZWJZORV-HNQUOIGGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CCBr)F |
Canonical SMILES |
C1=CC(=CC=C1C=CCCBr)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 E 4 Bromobut 1 Enyl 4 Fluorobenzene
Retrosynthetic Strategies for Construction of the (E)-4-bromobut-1-enyl-4-fluorobenzene Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For 1-((E)-4-bromobut-1-enyl)-4-fluorobenzene, the primary disconnections involve the carbon-carbon double bond and the carbon-bromine bond.
Primary Disconnections:
Olefin Disconnection (Wittig-type or Horner-Wadsworth-Emmons): The (E)-alkene can be disconnected to a 4-fluorobenzaldehyde (B137897) and a suitable phosphorus ylide or phosphonate (B1237965) ester. This approach offers excellent control over the double bond geometry.
Alkyne Precursor Disconnection: The (E)-alkenyl bromide can be traced back to a terminal alkyne. Stereoselective hydrobromination or a sequence involving hydroboration followed by bromination can then be employed to install the bromoalkene.
Decarboxylative Bromination Disconnection: The vinyl bromide can be envisioned as arising from the decarboxylative bromination of a corresponding α,β-unsaturated carboxylic acid, such as a substituted cinnamic acid derivative.
These disconnections lead to several plausible forward synthetic strategies, each with its own advantages regarding stereocontrol and functional group compatibility.
Stereoselective Alkenyl Bromide Formation Techniques
Achieving the desired (E)-stereochemistry of the alkenyl bromide is a critical aspect of the synthesis. Several modern methods provide high levels of stereocontrol.
Hydrobromination of Alkynes with Regio- and Stereocontrol
The direct addition of hydrogen bromide (HBr) to a terminal alkyne can lead to a mixture of regio- and stereoisomers. However, radical-mediated hydrobromination provides a reliable method for the anti-Markovnikov addition, leading to the terminal (E)-alkenyl bromide.
The reaction is typically initiated by peroxides or UV light, proceeding through a radical chain mechanism. The regioselectivity is governed by the stability of the intermediate vinyl radical. For terminal alkynes, the bromine radical adds to the terminal carbon, leading to the more stable secondary vinyl radical. Subsequent abstraction of a hydrogen atom from HBr yields the (E)-alkenyl bromide.
| Reagents | Conditions | Stereoselectivity |
| HBr, ROOR (peroxides) | Inert solvent | Predominantly (E) |
| HBr, AIBN | Heat or UV light | Predominantly (E) |
Olefination Reactions with Halogen Sources (e.g., Wittig-type, Horner-Wadsworth-Emmons Modifications)
Olefination reactions are among the most powerful tools for stereoselective alkene synthesis. The Horner-Wadsworth-Emmons (HWE) reaction, in particular, is renowned for its high (E)-selectivity. alfa-chemistry.comwikipedia.orgorganic-chemistry.org
In a modified HWE approach, a phosphonate ester bearing a bromoalkyl chain would be deprotonated with a strong base (e.g., NaH) to generate a stabilized carbanion. alfa-chemistry.com This carbanion then reacts with 4-fluorobenzaldehyde. The reaction proceeds through a series of intermediates that ultimately eliminate a phosphate (B84403) byproduct to form the alkene. alfa-chemistry.comwikipedia.org The thermodynamic stability of the (E)-isomer drives the reaction towards its formation. wikipedia.org
The Wittig reaction can also be employed, though controlling the stereoselectivity can be more challenging. libretexts.orgwikipedia.orgorganic-chemistry.org The use of stabilized ylides generally favors the (E)-alkene. organic-chemistry.org The reaction of an aldehyde with a phosphorus ylide proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield the alkene and triphenylphosphine (B44618) oxide. libretexts.orgmasterorganicchemistry.com
| Reaction | Reagents | Base | Stereoselectivity |
| Horner-Wadsworth-Emmons | Bromoalkylphosphonate, 4-fluorobenzaldehyde | NaH, n-BuLi | High (E)-selectivity alfa-chemistry.comorganic-chemistry.org |
| Wittig | Bromoalkyltriphenylphosphonium salt, 4-fluorobenzaldehyde | n-BuLi, NaNH2 | Dependent on ylide stability organic-chemistry.orgmasterorganicchemistry.com |
Decarboxylative Bromination of Propanoic Acids and Cinnamic Acids
The Hunsdiecker reaction and its modifications offer a route to vinyl bromides from α,β-unsaturated carboxylic acids. nih.govalfa-chemistry.comadichemistry.com The classical Hunsdiecker reaction involves the treatment of a silver salt of a carboxylic acid with bromine. alfa-chemistry.comadichemistry.com
More modern, metal-free alternatives have been developed. nih.gov For instance, a chemoenzymatic Hunsdiecker-type reaction has been reported for the decarboxylative bromination of cinnamic acids. nih.govacs.org In this method, a chloroperoxidase generates hypobromite (B1234621) from H2O2 and bromide, which then reacts with the unsaturated acid to yield the vinyl bromide. nih.govacs.org This approach offers mild reaction conditions. acs.org
| Method | Reagents | Key Features |
| Classical Hunsdiecker | Silver carboxylate, Br2 | Requires preparation of the silver salt. alfa-chemistry.comadichemistry.com |
| Cristol–Firth Modification | Carboxylic acid, HgO, Br2 | Avoids pre-formation of the silver salt. |
| Chemoenzymatic | Carboxylic acid, H2O2, KBr, Chloroperoxidase | Mild, environmentally benign conditions. nih.govacs.org |
Halodeborylation and Halodesilylation Protocols for (E)-Alkenyl Halides
Hydroboration of a terminal alkyne followed by halodeborylation is a highly effective method for the synthesis of (E)-alkenyl halides. The hydroboration step proceeds via a syn-addition of a B-H bond across the triple bond, leading to a vinylborane (B8500763) with the boron atom at the terminal position. libretexts.orgresearchgate.net Subsequent treatment with a halogen source, such as bromine, results in the stereospecific replacement of the boronate group with a bromine atom, yielding the (E)-alkenyl bromide. rsc.org
Similarly, hydrosilylation of an alkyne can produce a vinylsilane, which can then undergo halodesilylation. A one-pot protocol involving ruthenium-catalyzed silylative coupling followed by N-bromosuccinimide (NBS)-mediated halodesilylation has been shown to be highly stereoselective for the synthesis of (E)-β-aryl vinyl bromides. organic-chemistry.org
| Protocol | Key Steps | Reagents | Stereoselectivity |
| Halodeborylation | 1. Hydroboration of alkyne2. Bromination | 1. BH3 or other boranes2. Br2, NBS | High (E)-selectivity rsc.orgorganic-chemistry.org |
| Halodesilylation | 1. Hydrosilylation of alkyne2. Bromination | 1. Silane, Ru catalyst2. NBS | High (E)-selectivity organic-chemistry.org |
Introduction of the 4-Fluorophenyl Moiety
The 4-fluorophenyl group can be introduced at various stages of the synthesis, depending on the chosen retrosynthetic strategy.
Starting from 4-Fluorobenzaldehyde: As outlined in the olefination strategies (Section 2.2.2), 4-fluorobenzaldehyde is a readily available starting material that directly incorporates the desired moiety.
Cross-Coupling Reactions: If the alkenyl bromide portion is synthesized first, a Suzuki or Stille cross-coupling reaction could be employed to introduce the 4-fluorophenyl group. For example, the (E)-4-bromobut-1-enylboronic ester could be coupled with 1-bromo-4-fluorobenzene (B142099) in the presence of a palladium catalyst.
Friedel-Crafts Acylation: Another approach involves a Friedel-Crafts acylation of fluorobenzene (B45895) with a suitable acyl halide, such as 4-bromobutyryl chloride, in the presence of a Lewis acid. google.com The resulting ketone can then be further elaborated to the target alkene.
Strategies for Carbon-Carbon Bond Formation (e.g., Heck, Suzuki-Miyaura, Sonogashira coupling)
Palladium-catalyzed cross-coupling reactions are fundamental tools for forming the key C(sp²)–C(sp²) bond between the fluorinated aromatic ring and the butenyl side chain. acs.org The Heck, Suzuki-Miyaura, and Sonogashira reactions represent the most prominent of these methods, each offering distinct advantages. dntb.gov.uaresearchgate.net
Heck Reaction: The Mizoroki-Heck reaction couples an aryl halide with an alkene. mdpi.comnih.gov A plausible Heck pathway to the target compound involves the coupling of an activated 4-fluoroaryl species, such as 1-iodo-4-fluorobenzene, with 4-bromobut-1-ene. The higher reactivity of the C-I bond compared to the C-Br bond allows for selective coupling at the aryl halide position. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govorgsyn.org While the Heck reaction is a powerful tool, controlling the regioselectivity and ensuring exclusive formation of the (E)-isomer can be challenging. mdpi.comrsc.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is renowned for its mild conditions and high functional group tolerance. ugr.esmdpi.comnih.gov A convergent synthesis could involve the reaction of 4-fluorophenylboronic acid with a pre-functionalized halide partner like (E)-1,4-dibromobut-1-ene. This approach benefits from the commercial availability of 4-fluorophenylboronic acid. researchgate.net The stereochemistry of the vinyl bromide is retained throughout the coupling process, making this a reliable method for ensuring the desired (E)-configuration. rsc.org
Table 1: Comparison of C-C Bond Formation Strategies
| Reaction | Aryl Partner | Alkenyl/Alkynyl Partner | Key Advantages | Potential Challenges |
|---|---|---|---|---|
| Heck Reaction | 1-Iodo-4-fluorobenzene | 4-Bromobut-1-ene | Direct coupling to an alkene | Control of regioselectivity and stereoselectivity; potential for isomerization. |
| Suzuki-Miyaura | 4-Fluorophenylboronic acid | (E)-1,4-Dibromobut-1-ene | High stereospecificity; mild conditions; functional group tolerance. | Requires synthesis of the stereodefined vinyl bromide partner. |
| Sonogashira | 1-Iodo-4-fluorobenzene | But-3-yn-1-ol | Readily available starting materials. | Multi-step process (coupling, reduction, functionalization); stereocontrol in reduction step is critical. |
Sequential Functionalization Approaches for Aryl-Alkenyl Linkage
Sequential functionalization provides a robust, step-wise approach to constructing the target molecule, often allowing for greater control over stereochemistry at the cost of step economy. A classic example is the Wittig reaction or its Horner-Wadsworth-Emmons (HWE) modification.
This synthesis could commence with 4-fluorobenzaldehyde. A Wittig or HWE reaction with a phosphonium (B103445) ylide or phosphonate carbanion derived from 3-bromopropyl bromide would form the aryl-alkenyl linkage. The HWE reaction, in particular, is well-known for its high (E)-selectivity, yielding the desired stereoisomer. However, a more reliable route to avoid side reactions with the bromo-functionalized ylide would involve using a protected alcohol.
A typical sequence would be:
Wittig/HWE Reaction: Reaction of 4-fluorobenzaldehyde with the ylide generated from (3-hydroxypropyl)triphenylphosphonium (B8402154) bromide to stereoselectively form (E)-4-(4-fluorophenyl)but-3-en-1-ol.
Halogenation: Conversion of the terminal hydroxyl group to a bromide using standard reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) to yield the final product.
This sequential approach offers excellent control over the double bond geometry, a critical feature for the synthesis of the target compound. acs.org
Multicomponent and Cascade Reactions towards this compound
Modern synthetic chemistry increasingly focuses on multicomponent and cascade reactions to enhance efficiency by forming multiple bonds in a single operation. 20.210.105researchgate.net While a specific documented multicomponent reaction for this compound is not prominent, analogous methodologies can be proposed.
For instance, a cobalt(III)-catalyzed three-component coupling could theoretically assemble the core structure. nih.gov Such a reaction might involve the C(sp²)–H activation of 4-fluorobenzene, its addition across an alkyne like 4-bromobut-1-yne, and subsequent trapping with a halogen source in one pot. This approach would be highly atom-economical but would require significant optimization to control both regio- and stereoselectivity.
A cascade reaction could be envisioned starting from a suitably functionalized precursor. nih.govresearchgate.net For example, a process involving a sequential halogenation and Heck reaction on a precursor like N-allyl enaminone could be adapted, although this would require significant modification to fit the target structure. rsc.org These advanced, one-pot strategies represent a frontier in synthetic efficiency but often pose significant challenges in development and control.
Comparative Analysis of Synthetic Efficiencies and Stereochemical Control
The choice of synthetic route depends on a balance of factors including yield, cost, operational simplicity, and, crucially, stereochemical control.
Stereochemical Control: The HWE-based sequential functionalization approach offers the most reliable control for establishing the (E)-geometry of the double bond. Suzuki-Miyaura coupling is also highly effective, provided a stereopure vinyl halide is used. The Heck reaction offers the least inherent stereocontrol, often producing mixtures of E/Z isomers that require separation. organic-chemistry.orgorgsyn.orgnsf.gov
Atom Economy and Reagents: Multicomponent reactions, if developed, would offer the highest atom economy. Cross-coupling reactions are generally efficient, but the generation of stoichiometric amounts of salt byproducts is a drawback. The Wittig reaction generates triphenylphosphine oxide as a byproduct, which can complicate purification.
Table 2: Qualitative Comparison of Synthetic Routes
| Synthetic Strategy | Typical Number of Steps | Stereocontrol | Overall Yield | Key Strengths | Key Weaknesses |
|---|---|---|---|---|---|
| Heck Reaction | 1 | Moderate | Moderate | Convergent, direct | Potential for E/Z mixtures and regioisomers. |
| Suzuki-Miyaura | 1 (from key intermediates) | Excellent | Good to Excellent | Highly reliable stereoretention, mild conditions. | Requires synthesis of stereodefined vinyl partner. |
| Sequential (HWE) | 2-3 | Excellent | Good | Excellent and predictable stereocontrol. | Linear synthesis, lower overall yield, byproduct generation. |
| Multicomponent | 1 | Variable | Potentially High | High atom and step economy. | Developmentally challenging, requires extensive optimization. |
Mechanistic Investigations of Reactions Involving 1 E 4 Bromobut 1 Enyl 4 Fluorobenzene
Elucidation of Reaction Pathways for its Synthesis
The synthesis of 1-((E)-4-bromobut-1-enyl)-4-fluorobenzene involves the stereocontrolled formation of the vinyl bromide moiety and the construction of the carbon skeleton, often through powerful cross-coupling methodologies. The mechanistic underpinnings of these synthetic routes are crucial for controlling the geometry of the double bond and achieving high yields.
The formation of the (E)-alkenyl bromide is a critical step that dictates the stereochemistry of the final product. Several methods have been developed for the stereoselective synthesis of vinyl bromides. organic-chemistry.orgorganic-chemistry.org One common strategy involves the Wittig reaction or its Horner-Wadsworth-Emmons (HWE) variant, which can provide excellent control over alkene geometry.
For instance, a plausible route could involve the reaction of an appropriate phosphonium (B103445) ylide with an aldehyde. Specifically, β-oxido phosphonium ylides, generated in situ from aldehydes and Wittig reagents, can react with electrophilic bromine sources, such as N-bromosuccinimide (NBS), to form (E)-bromo-substituted alkenes with high stereoselectivity. organic-chemistry.orgorganic-chemistry.orgresearchgate.net
The mechanism proceeds as follows:
Ylide Formation: An alkyltriphenylphosphonium bromide is deprotonated with a strong base (e.g., n-butyllithium) to form the corresponding phosphonium ylide.
Betaine (B1666868) Formation: The nucleophilic ylide attacks the carbonyl carbon of an aldehyde (e.g., 3-bromopropanal) to form a betaine intermediate.
Oxaphosphetane Formation and Decomposition: The betaine cyclizes to an oxaphosphetane. The stereochemical outcome is often dependent on the reaction conditions and the nature of the substituents. For the formation of (E)-alkenes, unstabilized ylides are typically used under salt-free conditions, which favors the kinetic formation of a cis-oxaphosphetane that subsequently decomposes to the (E)-alkene and triphenylphosphine (B44618) oxide.
Halogenation: Alternatively, trapping the intermediate β-oxido phosphonium ylide with an electrophilic bromine source leads directly to the vinyl bromide. The stereochemical outcome is highly sensitive to the size of the alkylidene group. organic-chemistry.orgresearchgate.net
Another effective method is the anti-Markovnikov hydrobromination of a terminal alkyne. This reaction, often catalyzed by transition metals or proceeding via a radical mechanism, can yield terminal (E)-alkenyl bromides with high regio- and diastereoselectivity. organic-chemistry.org
| Method | Reagents | Stereoselectivity | Mechanistic Feature |
| Wittig-type Olefination | Aldehyde, Wittig reagent, Electrophilic Bromine Source | Predominantly (E) | Trapping of β-oxido phosphonium ylide intermediate organic-chemistry.orgorganic-chemistry.org |
| Hydrohalogenation of Alkyne | Terminal Alkyne, HBr, Radical Initiator or Catalyst | (E)-selective | Anti-Markovnikov radical addition or catalytic hydrobromination organic-chemistry.org |
| Ruthenium-Catalyzed Silylative Coupling | Styrene derivative, Silylating agent, Ru catalyst, NBS/NBS | (E)-selective | Silylative coupling followed by halodesilylation organic-chemistry.orgorganic-chemistry.org |
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, and they represent a primary method for synthesizing aryl-substituted alkenes like this compound. fiveable.me The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is a prominent example. nobelprize.org
A plausible synthesis could involve the coupling of 4-fluorophenylboronic acid with a suitable electrophile like (E)-1,4-dibromobut-1-ene in the presence of a palladium catalyst and a base. The catalytic cycle for this transformation is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.org
The Palladium-Catalyzed Suzuki Coupling Cycle:
Oxidative Addition: The cycle begins with the active Pd(0) catalyst. The vinyl bromide substrate, (E)-1,4-dibromobut-1-ene, undergoes oxidative addition to the Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in a Pd(II) intermediate. The stereochemistry of the double bond is retained during this process. nobelprize.orgmdpi.com
Transmetalation: In this step, the organic group from the organoboron reagent (the 4-fluorophenyl group) is transferred to the palladium center. This requires activation of the boronic acid with a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. The 4-fluorophenyl group displaces the bromide ligand on the Pd(II) complex. nobelprize.org
Reductive Elimination: The final step is the reductive elimination of the product, this compound. The two organic ligands (the butenyl and the fluorophenyl groups) on the Pd(II) center couple and are expelled from the coordination sphere as the final product. This process regenerates the catalytically active Pd(0) species, which can then enter another catalytic cycle. nobelprize.org
| Step | Palladium Oxidation State Change | Key Transformation |
| Oxidative Addition | Pd(0) → Pd(II) | Pd inserts into the C-Br bond of the vinyl bromide. nobelprize.org |
| Transmetalation | Pd(II) → Pd(II) | The 4-fluorophenyl group is transferred from boron to palladium. nobelprize.org |
| Reductive Elimination | Pd(II) → Pd(0) | The C-C bond is formed, releasing the product and regenerating the catalyst. nobelprize.org |
Reactivity of the Vinyl Bromide Moiety
The vinyl bromide functional group is a versatile handle in organic synthesis, exhibiting a range of reactivities due to the electronic properties of the carbon-bromine bond.
The carbon-bromine (C-Br) bond in the vinyl bromide moiety is polarized due to the higher electronegativity of bromine compared to carbon. This polarization imparts a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the bromine atom. pressbooks.pub
Electrophilic Character: The carbon atom bonded to the bromine is an electrophilic site. It is susceptible to attack by nucleophiles, although direct nucleophilic substitution on an sp²-hybridized carbon is generally more difficult than on an sp³-hybridized carbon. doubtnut.comyoutube.com However, under conditions that favor addition-elimination or transition-metal catalysis, substitution can occur. organic-chemistry.org For instance, palladium-catalyzed reactions like the Buchwald-Hartwig amination can be used to replace the bromide with a nitrogen-containing nucleophile. organic-chemistry.org
Nucleophilic Character: While the carbon atom is electrophilic, the vinyl bromide as a whole can be converted into a potent nucleophile. This is typically achieved through metal-halogen exchange to form an organometallic reagent. Reaction with metals like magnesium or lithium results in the formation of a vinyl Grignard or vinyllithium (B1195746) reagent, respectively. wikipedia.orgpharmacy180.com In these reagents, the polarity of the carbon-metal bond is inverted, making the vinylic carbon strongly nucleophilic and capable of reacting with a wide range of electrophiles. pharmacy180.com
The C-Br bond in this compound can also undergo homolytic cleavage to participate in radical reactions. rsc.org This pathway is distinct from the polar, two-electron processes described above and opens up alternative reaction manifolds.
Radical generation can be initiated in several ways:
Photoredox Catalysis: Visible-light photoredox catalysis can generate radical species that mediate halogen-atom transfer (XAT) from the vinyl bromide. nih.gov For example, a photocatalytically generated silyl (B83357) radical can abstract the bromine atom from an alkyl bromide, a process that is effectively irreversible due to the relative bond dissociation energies (BDEs) of the Si-Br and C-Br bonds. nih.govorganic-chemistry.org
Single-Electron Transfer (SET): Transition metals can engage in SET with the vinyl bromide. This can lead to the formation of a vinyl radical and a metal-halide species. researchgate.net
Once formed, the vinyl radical is a highly reactive intermediate. Unlike alkyl radicals, vinyl radicals are sp²-hybridized, and the unpaired electron resides in an sp² orbital. rsc.org Mechanistic implications include:
Radical Coupling: The vinyl radical can couple with other radical species or be trapped by a transition metal catalyst in cross-coupling cycles. nih.gov
Addition to π-Systems: It can add to alkenes or alkynes, propagating a radical chain reaction.
Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a suitable donor to form the corresponding alkene.
The involvement of radical pathways provides a complementary approach to traditional polar reactions, enabling the formation of C-C bonds under mild conditions. organic-chemistry.org
Reactivity of the (E)-Alkenyl Double Bond
The carbon-carbon double bond in this compound is an electron-rich region, making it a nucleophilic site. libretexts.org It readily undergoes electrophilic addition reactions, where the π-bond is broken and two new σ-bonds are formed. libretexts.org
The general mechanism for electrophilic addition involves two steps:
Electrophilic Attack: The π-electrons of the double bond attack an electrophile (E⁺), forming a new C-E σ-bond and a carbocation intermediate. libretexts.org The stability of the resulting carbocation determines the regioselectivity of the addition. According to Markovnikov's rule, the electrophile adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms, leading to the more stable, more substituted carbocation. msu.edu
Nucleophilic Capture: A nucleophile (Nu⁻) attacks the carbocation, forming the final addition product. libretexts.org
Common electrophilic addition reactions include:
Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) across the double bond.
Halogenation: Addition of halogens (e.g., Br₂, Cl₂) to form a dihalide.
Hydration: Addition of water in the presence of an acid catalyst to form an alcohol.
The presence of the 4-fluorophenyl group can influence the reactivity of the double bond. Fluorine is an electronegative atom that exerts an electron-withdrawing inductive effect. researchgate.net This effect can slightly reduce the electron density of the π-system, potentially making the alkene less reactive towards electrophiles compared to an unsubstituted styrenyl system. msu.edu However, the double bond remains a reactive functional group capable of participating in a wide array of transformations. libretexts.org
Stereochemical Course of Addition Reactions
The stereochemistry of addition reactions to the alkene moiety of this compound is a critical aspect of its reactivity. The planarity of the carbon-carbon double bond allows for reactants to approach from two distinct faces, leading to the possibility of syn- or anti-addition products. masterorganicchemistry.com The specific stereochemical outcome is highly dependent on the reaction mechanism. masterorganicchemistry.com
For instance, in electrophilic addition of a generic reagent HX, the initial protonation of the double bond would lead to a carbocation intermediate. The subsequent attack by the nucleophile (X-) can occur from either the same side as the initial proton addition (syn) or the opposite side (anti). Due to the free rotation around the single bond in the carbocation intermediate, a mixture of syn and anti products is often observed. masterorganicchemistry.comchemistrysteps.com
The regioselectivity of such additions is also a key consideration. According to Markovnikov's rule, in the addition of HX to an unsymmetrical alkene, the hydrogen atom adds to the carbon that has the greater number of hydrogen atoms. chemistrysteps.com For this compound, this would mean the proton adds to the carbon adjacent to the 4-fluorophenyl group, and the nucleophile adds to the carbon bearing the bromine atom. However, the electronic effects of the substituents can influence this outcome.
Table 1: Stereochemical Outcomes of Common Alkene Addition Reactions
| Reaction Type | Stereoselectivity | Description |
| Hydrohalogenation (HX) | Mixture of syn and anti | Proceeds through a carbocation intermediate, allowing for attack from either face. chemistrysteps.com |
| Halogenation (X₂) | Anti | Involves the formation of a cyclic halonium ion, which is then opened by nucleophilic attack from the opposite side. |
| Hydroboration-Oxidation | Syn | The boron and hydrogen add across the double bond in a concerted step from the same face. |
| Catalytic Hydrogenation | Syn | The alkene adsorbs onto the surface of the metal catalyst, and hydrogen is delivered to one face of the double bond. |
Cycloaddition and Rearrangement Reactions
Beyond simple additions, the double bond in this compound can participate in cycloaddition reactions, which are powerful methods for ring formation. The electronic nature of the alkene, influenced by the electron-withdrawing 4-fluorophenyl group, makes it a potential candidate for various cycloaddition pathways, such as [4+2] and [4+3] cycloadditions. nih.govrsc.org
In a hypothetical [4+2] cycloaddition (Diels-Alder reaction), the substituted alkene could act as the dienophile, reacting with a conjugated diene. The stereochemistry of the starting alkene is retained in the product, meaning the (E)-configuration of this compound would translate to a specific stereochemistry in the resulting cyclohexene (B86901) ring.
Rearrangement reactions can also occur, particularly in reactions that proceed through carbocation intermediates. For example, during an electrophilic addition, a hydride or alkyl shift could occur to form a more stable carbocation before the nucleophile attacks. The stability of any potential rearranged carbocation would be influenced by the electronic effects of the 4-fluorophenyl and bromobutyl groups.
Influence of the 4-Fluorophenyl Group on Electronic and Steric Properties
The 4-fluorophenyl group exerts a significant influence on the electronic and steric properties of the molecule, thereby affecting its reactivity. Fluorine is a highly electronegative atom, leading to a strong electron-withdrawing inductive effect (-I). This effect deactivates the phenyl ring and, to a lesser extent, the attached alkenyl group towards electrophilic attack.
Conversely, fluorine also has lone pairs of electrons that can be donated into the aromatic system through resonance (+R effect). In the para position, this resonance effect can partially counteract the inductive effect, influencing the electron density of the double bond. The interplay between these opposing electronic effects is a key determinant of the alkene's reactivity.
Sterically, the 4-fluorophenyl group is relatively bulky. This steric hindrance can influence the regioselectivity and stereoselectivity of reactions by directing incoming reagents to the less hindered face or position of the alkene. For instance, in reactions involving bulky reagents, the approach to the carbon atom closer to the 4-fluorophenyl group may be disfavored. The steric influence of substituents is a known factor in directing the diastereoselectivity of certain reactions. acs.orgacs.org
Computational Mechanistic Studies of Transformations
Such studies could provide valuable insights into:
Reaction Energetics: By calculating the energy profile of a reaction, the feasibility of different mechanistic pathways can be compared. This can help to predict the major product of a reaction under given conditions.
Transition State Geometries: The three-dimensional structure of transition states can reveal the origins of stereoselectivity. For example, analyzing the transition state of a cycloaddition reaction could explain why a particular diastereomer is formed preferentially.
Electronic Structure Analysis: Computational methods can be used to analyze the distribution of electron density in the molecule and how it changes during a reaction. This can help to understand the role of the 4-fluorophenyl group in directing reactivity.
For example, computational studies on related systems have been used to investigate the origins of enantioselectivity in fluorination reactions by examining interactions in the transition state. nih.gov A similar approach could be applied to understand the stereochemical outcomes of reactions involving this compound.
Spectroscopic and Chromatographic Methodologies for Analysis and Characterization of 1 E 4 Bromobut 1 Enyl 4 Fluorobenzene
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. For 1-((E)-4-bromobut-1-enyl)-4-fluorobenzene, a combination of one-dimensional and two-dimensional NMR experiments would be essential.
¹H, ¹³C, and ¹⁹F NMR Chemical Shift Assignments and Coupling Constants
¹H NMR: The proton NMR spectrum would provide information about the number of different types of protons and their neighboring environments. Key expected signals would include those for the aromatic protons on the fluorobenzene (B45895) ring, the vinylic protons of the butenyl chain, and the methylene (B1212753) protons adjacent to the bromine atom and the double bond. The coupling constants (J-values) between the vinylic protons would be crucial in confirming the (E)-stereochemistry of the double bond, which is typically characterized by a larger coupling constant (usually in the range of 11-18 Hz).
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The signals for the aromatic carbons would be split due to coupling with the fluorine atom. The chemical shifts of the olefinic carbons would confirm the presence of the double bond, and the position of the carbon attached to the bromine atom would be identified in the aliphatic region.
¹⁹F NMR: The fluorine-19 NMR spectrum would show a signal corresponding to the single fluorine atom on the benzene (B151609) ring. The chemical shift and coupling patterns would provide further confirmation of the substitution pattern on the aromatic ring.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| Aromatic | 6.9 - 7.5 | Multiplet | |
| Vinylic | 5.8 - 6.5 | Multiplet | JH-H (trans) ≈ 11-18 |
| -CH₂-CH= | 2.5 - 2.8 | Multiplet |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-F (Aromatic) | 160 - 165 (doublet, ¹JC-F) |
| Aromatic | 115 - 140 |
| Vinylic | 125 - 135 |
| -CH₂- | 30 - 40 |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment would establish the correlations between protons that are coupled to each other, for instance, showing the connectivity between the vinylic protons and the adjacent methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would identify which protons are directly attached to which carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing longer-range connectivity between protons and carbons (typically over two to three bonds). This would be instrumental in connecting the butenyl chain to the fluorophenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. For this molecule, NOESY could further confirm the (E)-stereochemistry of the double bond through the observation of through-space interactions between specific protons.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-F bond in the aromatic region (around 1250-1000 cm⁻¹), C=C stretching of the alkene and the aromatic ring (around 1600-1450 cm⁻¹), and C-H stretching vibrations for both aromatic and aliphatic protons (around 3100-2850 cm⁻¹). The C-Br stretching frequency would be observed in the fingerprint region (below 600 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and could be useful in confirming the C=C and aromatic ring vibrations.
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Alkene C-H Stretch | 3050 - 3000 |
| Aliphatic C-H Stretch | 2950 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| Alkene C=C Stretch | 1680 - 1640 |
| C-F Stretch | 1250 - 1000 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact molecular weight of this compound, which would allow for the confirmation of its elemental composition. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) for the molecular ion peak.
Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum would provide structural information. Common fragmentation pathways would likely involve the loss of a bromine atom, cleavage of the butenyl chain, and fragmentation of the aromatic ring.
High-Resolution Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any impurities or isomers.
High-Performance Liquid Chromatography (HPLC): HPLC would be a primary tool for determining the purity of the compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be developed. A UV detector would be suitable for detecting the aromatic system.
Gas Chromatography (GC): Given the likely volatility of the compound, Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), would also be a powerful technique for purity assessment. The retention time would be characteristic of the compound under specific chromatographic conditions. GC could also be effective in separating the (E)-isomer from any potential (Z)-isomer that may have formed during the synthesis.
Theoretical and Computational Studies of 1 E 4 Bromobut 1 Enyl 4 Fluorobenzene
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the behavior of molecules at the electronic level. These methods are instrumental in predicting various properties of 1-((E)-4-bromobut-1-enyl)-4-fluorobenzene.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For this compound, DFT calculations, often employing a basis set like B3LYP/6-311++G(d,p), are used to predict bond lengths, bond angles, and dihedral angles.
The optimization process seeks the lowest energy conformation of the molecule. The resulting geometry reveals key structural features, such as the planarity of the fluorobenzene (B45895) ring and the specific spatial orientation of the bromobut-1-enyl chain. These calculations would also yield electronic properties like dipole moment and electron density distribution, highlighting the electronegative influence of the fluorine and bromine atoms.
Table 1: Predicted Geometrical Parameters for this compound using DFT
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-F | ~1.35 Å |
| Bond Length | C=C (vinyl) | ~1.34 Å |
| Bond Length | C-Br | ~1.94 Å |
| Bond Angle | C-C-F | ~118° |
| Bond Angle | C=C-C | ~125° |
| Dihedral Angle | C-C=C-C | ~180° (trans) |
Note: These are typical, expected values for illustrative purposes.
HOMO-LUMO Analysis and Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the HOMO is expected to be localized primarily on the π-system of the vinyl group and the fluorobenzene ring, while the LUMO may be distributed over the carbon backbone, including the carbon atom bonded to the bromine.
Table 2: Calculated Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These values are representative examples for a molecule of this type.
Prediction of Spectroscopic Parameters (NMR, IR)
Theoretical calculations can predict spectroscopic data, which is invaluable for compound identification.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predictions are based on the calculated magnetic shielding around each nucleus. The predicted shifts for the vinyl protons, aromatic protons, and the carbons attached to the halogens would be distinct and serve as a theoretical benchmark for experimental data.
IR Spectroscopy: Infrared (IR) vibrational frequencies are calculated to predict the molecule's IR spectrum. This analysis helps identify characteristic functional group vibrations. Key predicted peaks for this molecule would include C-F stretching, C-Br stretching, C=C vinyl stretching, and aromatic C-H stretching frequencies.
Table 3: Predicted Vibrational Frequencies and NMR Chemical Shifts
| Parameter | Functional Group / Atom | Predicted Value |
| IR Frequency | C-F Stretch | ~1230 cm⁻¹ |
| IR Frequency | C=C Stretch | ~1650 cm⁻¹ |
| IR Frequency | C-Br Stretch | ~650 cm⁻¹ |
| ¹H NMR Shift | Vinyl Protons | 6.0-6.5 ppm |
| ¹³C NMR Shift | Carbon-Fluorine | ~160 ppm |
Note: These are illustrative spectroscopic predictions.
Conformational Analysis and Potential Energy Surface Mapping
The bromobutyl side chain of this compound can rotate around its single bonds, leading to different spatial arrangements or conformers. Conformational analysis involves systematically mapping the potential energy surface by rotating specific dihedral angles and calculating the energy of each resulting structure. This process identifies the most stable (lowest energy) conformer and the energy barriers between different conformers, providing insight into the molecule's flexibility and preferred shapes.
Molecular Modeling and Dynamics Simulations
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, an MD simulation would provide a dynamic picture of its conformational behavior in a simulated environment (e.g., in a solvent). This technique helps to understand how the molecule explores its conformational space and interacts with its surroundings, offering insights beyond the static picture provided by geometry optimization.
1 E 4 Bromobut 1 Enyl 4 Fluorobenzene As a Key Intermediate in Complex Molecule Synthesis
Applications in the Synthesis of Advanced Organic Scaffolds and Fluorinated Compounds
The presence of both fluorine and bromine atoms in 1-((E)-4-bromobut-1-enyl)-4-fluorobenzene makes it a valuable building block for the creation of advanced organic scaffolds, particularly those incorporating fluorine. Organofluorine compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered electronic properties. rsc.orgqualitas1998.net The stereoselective synthesis of fluorinated compounds is a challenging yet crucial area of organic chemistry, and intermediates like the title compound provide a pathway to complex fluorinated molecules. researchgate.netmdpi.com
The 4-fluorophenyl group can be involved in various aromatic substitution reactions, while the vinyl bromide moiety can participate in a range of cross-coupling reactions. The alkyl bromide provides a handle for nucleophilic substitution or the formation of organometallic reagents. This trifunctional nature allows for a modular approach to the synthesis of complex fluorinated scaffolds. For instance, the vinyl bromide can undergo Suzuki, Stille, or Heck coupling reactions to introduce new carbon-carbon bonds, while the alkyl bromide can be used to append other molecular fragments.
Below is a table illustrating potential cross-coupling reactions for the vinyl bromide moiety:
| Cross-Coupling Reaction | Catalyst/Reagents | Product Type |
| Suzuki Coupling | Pd(PPh₃)₄, Base | Aryl or vinyl substituted alkene |
| Stille Coupling | Pd(PPh₃)₄ | Stannylated alkene |
| Heck Coupling | Pd(OAc)₂, Ligand, Base | Substituted alkene |
| Sonogashira Coupling | Pd(PPh₃)₂, CuI, Base | Enyne |
Role in Natural Product Synthesis
Allylic bromides are important intermediates in the synthesis of natural products. nbinno.comnih.gov The allylic system in this compound, after conversion of the alkyl bromide to a suitable functional group, can be exploited in various cyclization and carbon-carbon bond-forming reactions that are central to the construction of natural product skeletons. For example, the terminal bromide can be converted to an organometallic species, which can then undergo intramolecular reactions.
Furthermore, the vinyl moiety can participate in pericyclic reactions such as Diels-Alder or ene reactions, providing a route to complex cyclic systems. The stereochemistry of the double bond is crucial in these transformations, dictating the stereochemical outcome of the products. The (E)-configuration of the double bond in the title compound would lead to specific diastereomers in such reactions.
Precursor for Functional Organic Materials
Fluorinated organic materials have found applications in electronics and optoelectronics due to their unique properties, such as high thermal and oxidative stability. rsc.orgqualitas1998.netman.ac.uk The incorporation of fluorine can lower the HOMO and LUMO energy levels of conjugated systems, which can be beneficial for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org
This compound can serve as a monomer or a key building block for the synthesis of fluorinated polymers and conjugated materials. rsc.org The vinyl bromide and the potential for further functionalization of the aromatic ring provide handles for polymerization reactions, such as Suzuki or Stille polycondensation. The resulting polymers would possess the desirable properties of fluorinated materials, combined with the structural features introduced through the butenyl chain.
Stereospecific and Regioselective Transformations for Downstream Elaboration
The distinct reactivity of the different functional groups in this compound allows for a high degree of control over subsequent chemical modifications. The vinyl bromide can undergo stereoretentive cross-coupling reactions, preserving the (E)-geometry of the double bond. organic-chemistry.orgnih.gov This is critical for maintaining the desired three-dimensional structure of the target molecule.
The alkyl bromide at the end of the butenyl chain is a primary bromide, making it susceptible to SN2 reactions with a variety of nucleophiles. This allows for the regioselective introduction of a wide range of functional groups, such as azides, cyanides, or thiolates, without affecting the vinyl bromide or the aromatic ring under appropriate conditions. The table below summarizes some potential regioselective transformations:
| Reagent | Reaction Type | Functional Group Introduced |
| Sodium Azide | SN2 | Azide (-N₃) |
| Potassium Cyanide | SN2 | Cyano (-CN) |
| Sodium Thiophenoxide | SN2 | Phenylthio (-SPh) |
| Grignard Reagents | Coupling | Alkyl/Aryl group |
Development of Divergent Synthetic Pathways
The multifunctional nature of this compound makes it an ideal starting point for divergent synthesis. wikipedia.orgnih.gov Divergent synthesis is a strategy that allows for the creation of a library of structurally related compounds from a common intermediate. wikipedia.org By selectively addressing the different reactive sites of the title compound, a wide variety of complex molecules can be accessed.
For example, one could first perform a cross-coupling reaction at the vinyl bromide position, followed by a nucleophilic substitution at the alkyl bromide. Alternatively, the order of reactions could be reversed. Furthermore, functionalization of the aromatic ring could be carried out at various stages of the synthesis. This approach is highly valuable in drug discovery and materials science for the rapid generation of new chemical entities with diverse properties.
Future Research Directions and Unexplored Reactivity of 1 E 4 Bromobut 1 Enyl 4 Fluorobenzene
Discovery of Novel Reactivity Manifolds and Transformations
The unique combination of a bromoalkene and a fluoroarene in one molecule provides two distinct reactive handles for chemical modification. Future research should focus on discovering new transformations that exploit the interplay between these groups or target them with novel catalytic systems.
The bromoalkenyl group is a prime candidate for a variety of transition-metal-catalyzed cross-coupling reactions. While standard reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings are predictable avenues, future work could explore less common or newly discovered coupling partners. nih.govsigmaaldrich.com The development of catalysts that can selectively activate the alkenyl C-Br bond in the presence of other functional groups would be a significant advancement. Furthermore, exploring multi-site functionalization, where both the alkenyl and aryl moieties undergo programmed transformations, could lead to the rapid assembly of complex molecular architectures. thieme.de
Beyond cross-coupling, the double bond offers a platform for various addition and functionalization reactions. Merging alkene isomerization with functionalization could enable remote functionalization of the butenyl chain, providing access to a wider range of derivatives. researchgate.net Moreover, unconventional activation methods, such as electrochemistry or microbial transformations, could unveil entirely new reaction pathways. nih.govmdpi.com Electrochemical methods, for instance, can offer metal- and oxidant-free transformations, with the product outcome potentially being controlled by the choice of electrode material. nih.gov Microbial catalysis could introduce functionalities like hydroxyl groups or glycosyl residues at specific positions under mild conditions. mdpi.com
Table 1: Potential Novel Transformations for 1-((E)-4-bromobut-1-enyl)-4-fluorobenzene
| Reaction Class | Targeted Moiety | Potential Outcome | Research Focus |
|---|---|---|---|
| Dual Catalytic Cross-Coupling | Bromoalkene & Fluoroarene | Sequential or concurrent C-C or C-heteroatom bond formation at both sites. | Development of orthogonal catalytic systems that selectively address each reactive site. |
| Remote C-H Functionalization | Butenyl Chain | Introduction of functional groups at positions remote from the double bond via alkene isomerization. thieme.de | Design of catalysts that effectively mediate "chain-walking" functionalization. |
| Electrochemical Synthesis | Styrene System | Olefin cleavage to form carbonyls or formation of tetrahydrofuran (B95107) derivatives. nih.gov | Investigation of electrode material effects on reaction selectivity. |
| Biocatalytic Transformations | Entire Molecule | Hydroxylation, oxidation, or glycosylation at specific sites. mdpi.com | Screening of microorganisms and enzymes for selective transformations. |
| Photoredox Catalysis | Bromoalkene | Generation of radical intermediates for novel bond formations. | Exploring new photocatalysts and reaction partners for radical-mediated functionalization. |
Expanding the Scope of Stereoselective Synthetic Methods
The (E)-configuration of the double bond is a critical stereochemical feature. While several methods exist for the synthesis of E-alkenes, future research should aim to develop more efficient, sustainable, and broadly applicable stereoselective routes to this compound and its analogs.
Classic methods like the Wittig reaction and the Julia-Kocienski olefination are well-established for producing E-alkenes. researchgate.netmdpi.comharvard.edu However, these reactions often require stoichiometric and sometimes harsh reagents. Future work could focus on catalytic variants that operate under milder conditions with higher atom economy. The Julia-Kocienski olefination, known for its high (E) selectivity and functional group tolerance, remains a powerful tool, and exploring new sulfone reagents could further expand its utility. researchgate.netmdpi.compreprints.org
Modern catalytic methods, particularly olefin metathesis, offer powerful alternatives for stereoselective alkene synthesis. researchgate.net The development of new molybdenum or ruthenium catalysts could enable highly Z- or E-selective cross-metathesis reactions to construct the bromoalkenyl moiety. mit.edu Another promising avenue is the hydroboration-coupling sequence, which can create functionalized alkenes from simple starting materials with high stereochemical control. sigmaaldrich.com
Table 2: Comparison of Potential Stereoselective Synthetic Methods
| Synthetic Method | Typical Stereoselectivity | Advantages | Potential Future Research |
|---|---|---|---|
| Wittig Olefination (modified) | High (E) with non-stabilized ylides under specific conditions. harvard.edu | Well-established, wide substrate scope. | Development of catalytic versions to minimize waste. |
| Julia-Kocienski Olefination | High (E) selectivity. mdpi.compreprints.org | Mild reaction conditions, excellent functional group tolerance. | Design of new heteroaryl sulfones for improved reactivity and selectivity. |
| Catalytic Cross-Metathesis | Can be tuned for high (E) or (Z) selectivity. researchgate.net | Catalytic, atom-economical. | Discovery of new catalysts with broader substrate scope and higher turnover numbers. |
| Hydroboration/Cross-Coupling | High stereoretention. sigmaaldrich.com | Access to a wide range of functionalized products from simple alkenes. | Expanding the scope to more complex and sterically hindered substrates. |
| Stereoselective Haloamination | Can introduce both halogen and amine functionalities stereoselectively. nih.gov | Direct access to valuable halogenated amine building blocks. | Application to the synthesis of complex targets and development of more efficient catalysts. |
Integration into Automated Synthesis Platforms
The increasing complexity of chemical synthesis necessitates the use of automation to improve efficiency, reproducibility, and safety. Integrating the synthesis and subsequent derivatization of this compound into automated platforms is a key direction for future research.
High-throughput screening (HTS) techniques can be employed to rapidly optimize the reaction conditions for the synthesis of this compound. unchainedlabs.comsigmaaldrich.comsigmaaldrich.com By using microtiter plates and robotic liquid handlers, hundreds of different catalysts, solvents, bases, and temperatures can be screened in parallel to identify the optimal conditions for yield and stereoselectivity. nih.gov This approach is particularly valuable for discovering novel transformations or for fine-tuning complex multi-step sequences. unchainedlabs.com
Once optimized, the synthesis can be translated to automated synthesis platforms. Cartridge-based systems, for example, offer a "plug-and-play" approach to chemical synthesis, where pre-packaged reagents and automated protocols enable non-specialists to perform complex reactions. youtube.com Such systems could be developed for the key reactions used to synthesize and functionalize this compound, such as cross-coupling or olefination reactions. This would not only accelerate the synthesis of a library of derivatives for screening purposes but also ensure high reproducibility and safety by containing hazardous reagents within sealed cartridges. youtube.com
Table 3: Automated Synthesis Integration Strategy
| Stage | Technology | Objective | Expected Outcome |
|---|---|---|---|
| 1. Reaction Discovery & Optimization | High-Throughput Screening (HTS) sigmaaldrich.com | Rapidly screen a wide array of reaction variables (catalysts, ligands, solvents, bases). | Identification of optimal conditions for synthesis and derivatization with high yield and selectivity. |
| 2. Process Development | Automated Sampling Reactors | Collect real-time data for kinetic analysis and process understanding. | Robust and scalable synthetic protocols. |
| 3. Molecule Production | Cartridge-Based Automated Synthesizers youtube.com | Enable routine, reproducible, and safe synthesis of the target compound and its analogs. | Accelerated production of compound libraries for biological or materials science applications. |
| 4. Data Management | Laboratory Information Management System (LIMS) | Centralize and analyze data from all stages of the automated workflow. | Creation of a comprehensive database to inform future synthetic efforts and predictive modeling. |
Advanced Analytical Techniques for Real-Time Reaction Monitoring
A deep understanding of reaction mechanisms and kinetics is essential for optimizing existing transformations and discovering new ones. The application of advanced, real-time analytical techniques to the synthesis and reactions of this compound is a crucial area for future investigation.
Techniques that allow for in-situ and operando monitoring provide a continuous stream of data on the concentrations of reactants, intermediates, and products without perturbing the reaction. numberanalytics.com Automated systems that can withdraw, dilute, and immediately analyze reaction aliquots via HPLC-MS offer a powerful tool for obtaining high-density kinetic data. rsc.org This information is invaluable for elucidating complex reaction networks, such as those found in catalytic cross-coupling reactions. ubc.ca
Spectroscopic methods are also highly suited for real-time monitoring. In-situ Raman or infrared (IR) spectroscopy can track the consumption of starting materials and the formation of products by monitoring characteristic vibrational bands. irb.hr These techniques are non-invasive and can provide structural information about transient intermediates. The combination of real-time analytics with kinetic modeling will allow for a more rational approach to reaction optimization, moving beyond simple endpoint analysis to a comprehensive understanding of the entire reaction profile. hidenanalytical.com
Table 4: Advanced Analytical Techniques for Reaction Monitoring
| Technique | Type of Data | Advantages | Application Focus |
|---|---|---|---|
| Automated HPLC-MS rsc.org | Quantitative concentration profiles of all detectable species. | High sensitivity and specificity; provides mass information for component identification. | Detailed kinetic analysis of complex reaction mixtures, such as Suzuki-Miyaura cross-couplings. ubc.ca |
| In-situ IR/Raman Spectroscopy irb.hr | Vibrational spectra of the reaction mixture over time. | Non-invasive; provides structural information on reactants, products, and intermediates. | Monitoring solid-state reactions or transformations involving characteristic functional groups. |
| In-situ NMR Spectroscopy | High-resolution structural data of soluble species. | Provides detailed structural information for all NMR-active nuclei. | Mechanistic studies involving the identification of transient intermediates in solution. |
| Transient Kinetics Methods numberanalytics.comeurokin.org | System response to perturbations (e.g., step-changes in reactant concentration). | Provides insights into elementary steps like adsorption, desorption, and surface reactions in catalysis. | Elucidating the mechanism of heterogeneous catalytic reactions involving the compound. |
Computational Design of Catalytic Systems for Targeted Transformations
Computational chemistry provides a powerful toolkit for understanding and predicting chemical reactivity, making it an indispensable component of modern catalyst design. rsc.org Future research on this compound should leverage computational methods to design new catalysts for specific, targeted transformations.
Density Functional Theory (DFT) is a particularly useful method for investigating the mechanisms of transition-metal-catalyzed reactions. acs.orgacs.org For example, DFT calculations can be used to model the entire catalytic cycle of a Suzuki-Miyaura or Heck reaction involving the bromoalkenyl moiety. This allows researchers to identify the rate-determining step, understand the origin of stereoselectivity, and predict how changes to the ligand or metal center will affect the reaction outcome. researchgate.net Such insights are critical for the rational design of more efficient and selective catalysts. rsc.org
Beyond mechanistic studies, computational methods can be used in a more predictive capacity. By calculating the energies of transition states for various potential reaction pathways, it is possible to design catalysts that favor a desired transformation over unwanted side reactions. nih.gov This de novo design approach has been successfully used to create enzymes for reactions not found in nature and can be applied to the development of small-molecule catalysts for new transformations of functionalized styrenes. nih.govresearchgate.net For instance, computational screening could identify ligands that promote challenging C-F bond activation at the fluoroarene or selective C-H activation at a specific position.
Table 5: Computational Approaches for Catalyst Design
| Computational Method | Application | Research Goal |
|---|---|---|
| Density Functional Theory (DFT) acs.org | Mechanistic investigation of catalytic cycles (e.g., oxidative addition, migratory insertion, reductive elimination). | Elucidate reaction pathways, identify rate-determining steps, and understand the origin of selectivity in cross-coupling reactions. |
| Molecular Dynamics (MD) Simulation | Modeling the dynamic behavior of the catalyst, substrate, and solvent molecules. | Understand the role of solvent effects and conformational flexibility on catalyst performance. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating catalyst structure with experimental reactivity and selectivity. | Develop predictive models to guide the design of new ligands and catalysts. |
| Virtual Screening / High-Throughput Computation | Rapidly evaluate large libraries of potential catalysts in silico. | Identify promising catalyst candidates for experimental validation, accelerating the discovery process. |
| De Novo Enzyme/Catalyst Design nih.govnih.gov | Design of catalyst active sites tailored for a specific transition state. | Create highly stereoselective catalysts for challenging bond-forming reactions. |
Q & A
Basic: What are the common synthetic routes for 1-((E)-4-bromobut-1-enyl)-4-fluorobenzene, and how do reaction conditions influence yield?
The synthesis of this compound typically involves bromination of a fluorobenzene derivative followed by stereoselective alkene formation. A common approach is the bromination of 4-fluorostyrene derivatives using agents like N-bromosuccinimide (NBS) in solvents such as carbon tetrachloride (CCl₄) or acetonitrile under controlled conditions to favor the (E)-isomer . Reaction parameters like temperature (0–25°C) and catalyst choice (e.g., radical initiators for NBS) critically impact stereochemical outcomes and yield. For instance, higher temperatures may promote isomerization, reducing selectivity.
Basic: What spectroscopic techniques are used to confirm the structure and purity of this compound?
Key techniques include:
- ¹H/¹³C NMR : To verify the (E)-configuration of the alkenyl group (characteristic coupling constants J ≈ 12–16 Hz for trans-vinylic protons) and aromatic substitution patterns .
- GC-MS or LC-MS : To assess purity and molecular ion peaks (e.g., m/z ≈ 242 for [M]⁺, based on molecular weight).
- FT-IR : To identify functional groups (e.g., C-Br stretch ~550–650 cm⁻¹, C=C stretch ~1600 cm⁻¹) .
Advanced: How can Suzuki-Miyaura coupling be applied to modify the bromoalkenyl group, and what challenges arise in maintaining stereochemistry?
The bromoalkenyl moiety serves as a versatile handle for cross-coupling. For example, palladium-catalyzed Suzuki-Miyaura coupling with boronic acids can replace the bromine atom with aryl/heteroaryl groups . Challenges include:
- Stereochemical integrity : The (E)-configuration may isomerize under harsh conditions (e.g., high temperatures or strong bases). Mitigation involves using mild bases (e.g., K₃PO₄) and low temperatures .
- Competing side reactions : Homocoupling or β-hydride elimination can occur; ligand selection (e.g., SPhos or XPhos) improves selectivity .
Advanced: What are the key differences in reactivity between this compound and its chloro or iodo analogs?
- Electrophilicity : The bromo group is less reactive than iodo but more reactive than chloro analogs in nucleophilic substitutions (due to bond strength: C-I < C-Br < C-Cl) .
- Coupling efficiency : Iodo derivatives typically undergo faster cross-coupling but are less stable. Bromo compounds balance reactivity and stability, making them preferable for multi-step syntheses .
- Steric effects : The butenyl chain’s length in this compound may introduce steric hindrance absent in shorter-chain analogs (e.g., 1-(2-bromoethyl)-4-fluorobenzene), affecting reaction rates .
Methodological: How to mitigate hazards like bromine release during synthesis?
- Closed systems : Use Schlenk lines or gloveboxes to minimize exposure to volatile bromine byproducts .
- Scavengers : Add quenching agents (e.g., sodium thiosulfate) to reaction workups to neutralize residual bromine .
- Personal protective equipment (PPE) : Respirators with halogen filters, nitrile gloves, and safety goggles are mandatory during handling .
Advanced: How does the para-fluorine substituent influence electronic properties and reactivity?
The electron-withdrawing fluorine atom:
- Deactivates the benzene ring , directing electrophilic substitutions to the meta position relative to the fluorophenyl group.
- Enhances stability of intermediates in coupling reactions by reducing electron density at the alkenyl-bromine bond, facilitating oxidative addition in Pd-catalyzed steps .
Basic: What are the recommended storage conditions to prevent degradation?
Store under inert atmosphere (Ar/N₂) at –20°C in amber glass to prevent:
- Light-induced decomposition (common in halogenated aromatics).
- Hydrolysis of the C-Br bond in humid environments .
Advanced: What strategies resolve contradictions in reported synthetic yields for similar bromo-fluorobenzene derivatives?
Discrepancies often arise from:
- Impurity profiles : Use high-purity starting materials (e.g., 4-fluorobenzene derivatives >99%) and characterize intermediates via HPLC .
- Catalyst variability : Pre-activate Pd catalysts (e.g., Pd(OAc)₂ with PPh₃) to ensure consistent performance .
Methodological: How to optimize reaction conditions for large-scale synthesis?
- Solvent choice : Replace CCl₄ with environmentally benign alternatives (e.g., DME or cyclopentyl methyl ether) to improve scalability .
- Flow chemistry : Continuous flow systems enhance heat/mass transfer, reducing side reactions in exothermic bromination steps .
Advanced: What analytical challenges arise in quantifying trace impurities, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
